molecular formula C8H6FNO3 B12861803 5-Fluoro-3-methyl-2-nitrobenzaldehyde

5-Fluoro-3-methyl-2-nitrobenzaldehyde

Cat. No.: B12861803
M. Wt: 183.14 g/mol
InChI Key: NKZLKWWRSBEZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-methyl-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C8H6FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving aromatic compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity allows for the creation of a wide range of products with desired properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methyl-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific chemical environment .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a fluorine atom and a nitro group on the benzaldehyde core provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C8H6FNO3

Molecular Weight

183.14 g/mol

IUPAC Name

5-fluoro-3-methyl-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3

InChI Key

NKZLKWWRSBEZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.